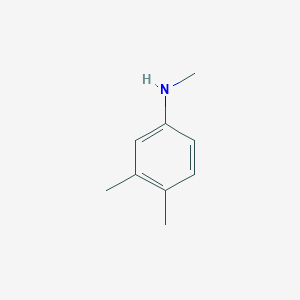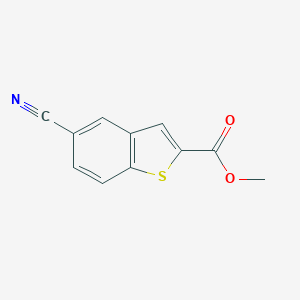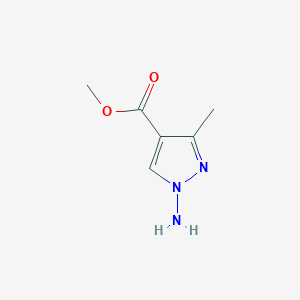
methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized through various methods and has shown promising results in scientific studies. In
Mécanisme D'action
The mechanism of action of methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in inflammation and pain. In addition, it has been reported to induce apoptosis (programmed cell death) in cancer cells.
Effets Biochimiques Et Physiologiques
Methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. In addition, it has been reported to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate in lab experiments is its potential as a drug delivery system due to its ability to cross the blood-brain barrier. Another advantage is its reported anti-inflammatory, anti-cancer, and anti-tumor properties. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a drug candidate.
Orientations Futures
There are several future directions for research on methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate. One direction is to further investigate its mechanism of action to better understand its potential as a drug candidate. Another direction is to explore its potential as a drug delivery system for the treatment of neurological disorders. In addition, further studies could investigate its potential as an anti-cancer agent and its use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate is a compound that has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been synthesized through various methods and has been reported to have anti-inflammatory, anti-cancer, and anti-tumor properties. Its mechanism of action is not fully understood, but it has been reported to inhibit the activity of COX-2 and induce apoptosis in cancer cells. Further research is needed to better understand its potential as a drug candidate and drug delivery system.
Méthodes De Synthèse
Methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate can be synthesized through various methods, including the reaction of 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by the addition of methyl iodide. Another method involves the reaction of 1-methyl-3-oxo-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by the addition of methyl iodide. Both methods have been reported to yield high purity products.
Applications De Recherche Scientifique
Methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to have anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, it has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
Numéro CAS |
150017-50-8 |
|---|---|
Nom du produit |
methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate |
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
methyl 1-amino-3-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C6H9N3O2/c1-4-5(6(10)11-2)3-9(7)8-4/h3H,7H2,1-2H3 |
Clé InChI |
LXYAIJRGLMQPBV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C(=O)OC)N |
SMILES canonique |
CC1=NN(C=C1C(=O)OC)N |
Synonymes |
1H-Pyrazole-4-carboxylicacid,1-amino-3-methyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



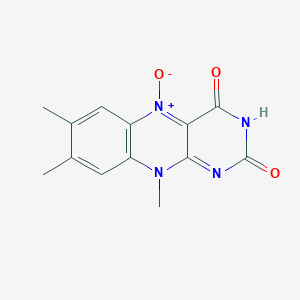
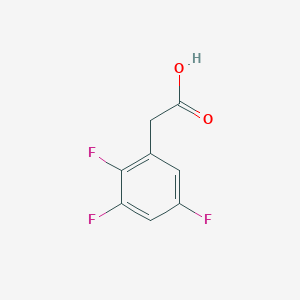
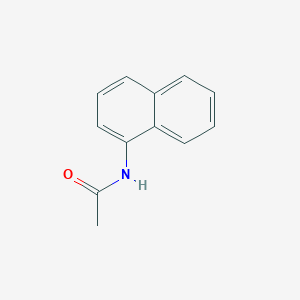
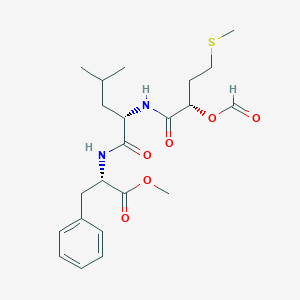
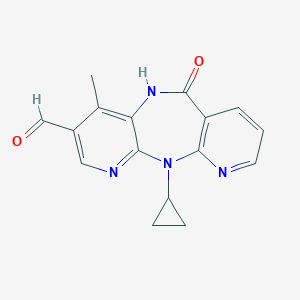
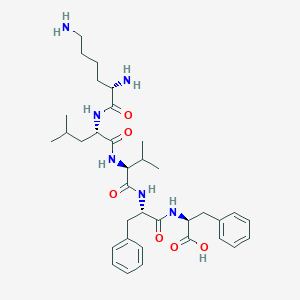
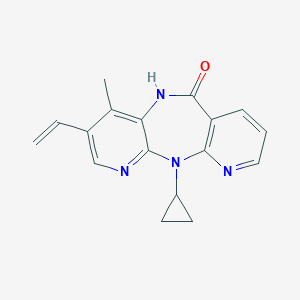
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
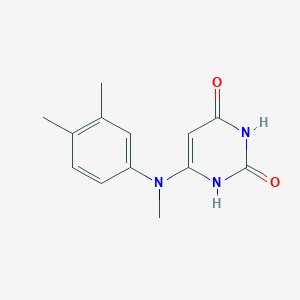
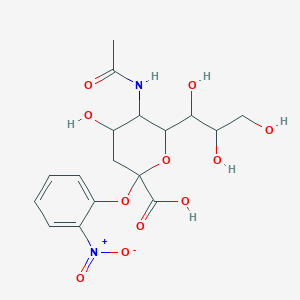
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)

